Z-Val-phe-ome

Übersicht

Beschreibung

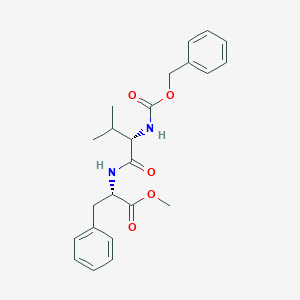

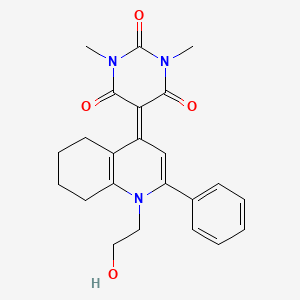

Z-Val-Phe-OMe is a compound used for research and development . It is a dipeptide formed from L-valine and L-phenylalanine residues .

Synthesis Analysis

The synthesis of Z-Val-Phe-OMe involves various methods. One method involves the reaction with trimethylaluminum in dichloromethane at 0°C for 0.166667 hours . Another method involves the reaction between Z-Phe-Val-OH and HCl·H-Cys(Bn)-OMe, leading to the desired tripeptide, Z-Phe-Val-Cys(Bn)-OMe, in almost quantitative yield after 30 minutes of ball milling .Molecular Structure Analysis

The molecular structure of Z-Val-Phe-OMe is C23H28N2O5 . It forms various micro to nanostructures, which have several applications in nanobiotechnology . The self-assembly of peptides like Z-Val-Phe-OMe forms structures like β-sheet peptides, which are abundant in nature .Chemical Reactions Analysis

Z-Val-Phe-OMe undergoes various chemical reactions. For example, it can form hydrogels at physiological pH without the use of organic solvents or synthetic capping groups . It can also form various interesting micro to nano-level structures .Wissenschaftliche Forschungsanwendungen

1. Pest Control Research

The peptide Z-Gly-Val-Ser-Phe-Val-Leu-OMe, which is related to Z-Val-phe-ome, was synthesized and examined for its repellent activities against Aedes aegypti (mosquito) and Blattella germanica (cockroach). Z-Val-Leu-OMe showed potent repellent activity against both species, highlighting its potential application in pest control research (Okada et al., 1984).

2. Protein Conformation Studies

Research on tripeptides containing a Z-dehydrophenylalanine residue (Δz-Phe), including Boc-L-Phe-Δz-Phe-X-OMe (X = L-Val), has been conducted to investigate their solution conformations. These studies provide insights into the structural dynamics of peptides, which is crucial for understanding protein function (Chauhan et al., 2009).

3. Peptide Synthesis and Enzymatic Studies

Z-Gln-Val-Val-OMe, a small synthetic peptide, has been studied for its inhibitory activity on thiol proteinases like papain and cathepsin B. These findings are significant in the context of enzyme inhibition and regulation, which is vital for therapeutic applications and understanding biochemical pathways (Teno et al., 1987).

4. Material Science and Engineering

The peptide Z-(l-Val)3-OMe forms stable organogels in butanol and has been utilized in the engineering of silver nanoparticles. This research is relevant for material science, particularly in the fabrication of complex nanostructures (Mantion et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Peptides like Z-Val-Phe-OMe have gained popularity due to their structural diversity, biocompatibility, bioactivity, biodegradability, self-association ability, molecular recognition, flexible mechanical stability, and electronic properties . They hold substantial promise for the creation of the next generation of nanomedicines .

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-16(2)20(25-23(28)30-15-18-12-8-5-9-13-18)21(26)24-19(22(27)29-3)14-17-10-6-4-7-11-17/h4-13,16,19-20H,14-15H2,1-3H3,(H,24,26)(H,25,28)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLXBNDAOUUZSN-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501172730 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Val-phe-ome | |

CAS RN |

4817-95-2 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4817-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2397597.png)

![N-(2,4-dimethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2397605.png)